4-(2,2-difluoroethyl)oxane-4-carboxylic acid
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Overview
Description
4-(2,2-difluoroethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C8H12F2O3 and a molecular weight of 194.18 g/mol . It is characterized by the presence of a difluoroethyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,2-difluoroethanol with a suitable oxane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials to the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
4-(2,2-difluoroethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxane derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and prolonged reaction times. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2,2-difluoroethyl)oxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target molecules. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, affecting the compound’s biological activity .
Comparison with Similar Compounds
4-(2,2-difluoroethyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-(2,2-difluoroethyl)tetrahydropyran-4-carboxylic acid: This compound has a similar structure but differs in the ring system, which can influence its chemical reactivity and biological activity.
4-(2,2-difluoroethyl)oxane-4-carboxamide: The presence of an amide group instead of a carboxylic acid group can significantly alter the compound’s properties, including its solubility and reactivity.
4-(2,2-difluoroethyl)oxane-4-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1531573-00-8 |
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Molecular Formula |
C8H12F2O3 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h6H,1-5H2,(H,11,12) |
InChI Key |
KQIYPTPUTRZOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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